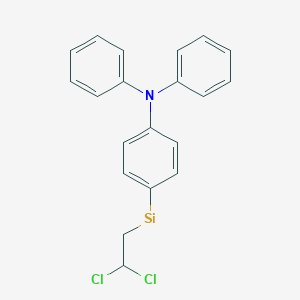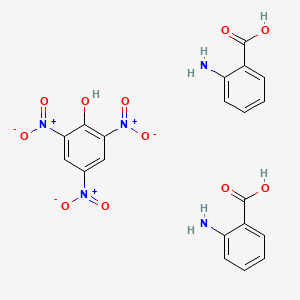![molecular formula C17H7N3S3 B12563123 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile CAS No. 197295-93-5](/img/structure/B12563123.png)
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by the presence of multiple thiophene rings and nitrile groups
Vorbereitungsmethoden
The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are then coupled together using reagents like boronic acids or esters in the presence of palladium catalysts.
Introduction of Nitrile Groups: The nitrile groups are introduced through reactions with cyanating agents such as cyanogen bromide or through the use of nitrile-containing building blocks.
Final Assembly: The final compound is assembled through a series of coupling and condensation reactions under controlled conditions
Analyse Chemischer Reaktionen
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at the thiophene rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds
Wissenschaftliche Forschungsanwendungen
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is explored for use in organic solar cells due to its ability to absorb light and convert it into electrical energy.
Medicinal Chemistry: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Wirkmechanismus
The mechanism of action of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with biological molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile include:
2,2’5’,2’'-terthiophene-5-carbonitrile: This compound also contains multiple thiophene rings and nitrile groups but differs in the arrangement and number of these groups.
2,2’5’,2’'-terthiophene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of nitrile groups.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring and boronic ester group, used in coupling reactions
Eigenschaften
CAS-Nummer |
197295-93-5 |
|---|---|
Molekularformel |
C17H7N3S3 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H7N3S3/c18-8-11(9-19)12(10-20)13-3-4-16(22-13)17-6-5-15(23-17)14-2-1-7-21-14/h1-7H |
InChI-Schlüssel |
RBZVGIIZAVGNQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



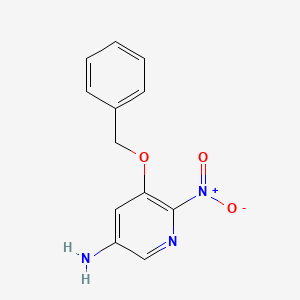
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
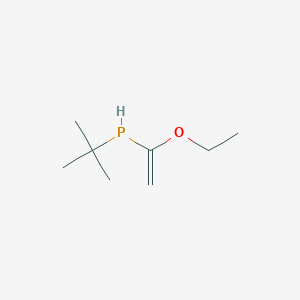
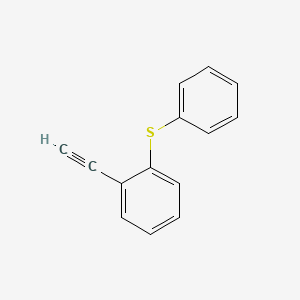
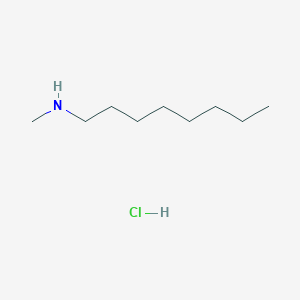
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
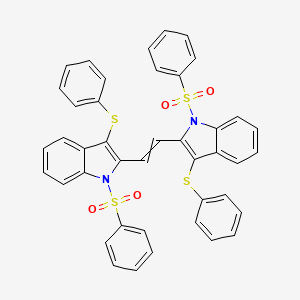
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)

